2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Descripción general

Descripción

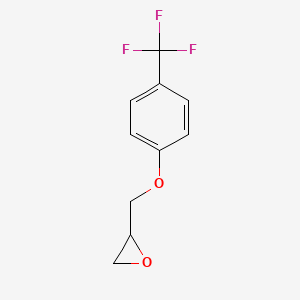

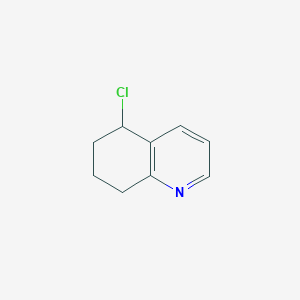

“2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of the molecule isFC(F)(F)C(C=C1)=CC=C1OCC2CO2 . The InChI key for the compound is GYOFXQNABVOHIB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 252.5±40.0 °C . The predicted density of the compound is 1.304±0.06 g/cm3 .Aplicaciones Científicas De Investigación

1. Synthesis of Polyfluorinated Compounds

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane plays a crucial role in synthesizing polyfluorinated compounds. Such compounds are of significant interest due to their unique properties, including high thermal and chemical resistance. For instance, the synthesis of polyfluorinated tertiary alcohols using ring-opening reactions of oxiranes demonstrates the utility of these compounds in creating materials with desirable properties (Petrov, 2002).

2. Developing Low Shrinkage/Stress Dental Composites

Another application is in the field of dentistry, specifically in developing new low shrinkage/stress dental composites. Studies have shown the stability of siloranes (silicon-based monomers with oxirane functionality) in aqueous systems, suggesting their suitability for use in dental environments compared to conventional oxirane-functional monomers (Eick et al., 2006).

3. Modification of Cyanate Ester Resins

The modification of cyanate ester resins using fluorine-containing compounds such as 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane is another critical application. This process enhances the mechanical properties and thermal and dimensional stabilities of the resins, making them suitable for use in radomes and antenna systems of aircraft (Gu et al., 2017).

4. Synthesis of Allosteric Modifiers of Hemoglobin

Research has also explored the synthesis of allosteric modifiers of hemoglobin using compounds like 2-(aryloxy)-2-methylpropionic acids, derived from similar oxirane structures. These compounds can decrease the oxygen affinity of human hemoglobin A and may have potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

5. In Vitro Anti-malarial Studies

Furthermore, oxirane derivatives have been utilized in anti-malarial studies. Hydroxyenone derivatives derived from oxirane compounds have shown potent anti-malarial activity against chloroquine-sensitive P. falciparum, highlighting their potential as therapeutic agents (Dalal et al., 2019).

6. Investigation of Genetic Mutations and Micronuclei

The study of genetic mutations and the formation of micronuclei in mammalian cells using oxiranes and siloranes is vital for understanding the potential genetic risks associated with these compounds. This research is crucialfor evaluating the safety of materials used in various applications, including medical and dental products (Schweikl et al., 2004).

7. Catalytic Hydrogenation Studies

Oxiranes like this compound are also studied in the context of catalytic hydrogenation. These studies provide insights into the mechanisms of chemical reactions involving oxiranes and their derivatives, which are essential for various synthetic applications (Kuevi et al., 2012).

8. Synthesis of Novel Ligands and Metal Complexes

Research has been conducted on synthesizing novel ligands and metal complexes using oxiranes. These complexes have potential applications in areas like catalysis, materials science, and potentially as therapeutic agents (Sancheti et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways and plays a crucial role in maintaining energy homeostasis in cells .

Mode of Action

This interaction could lead to changes in the regulation of metabolic pathways controlled by Ampk .

Biochemical Pathways

The compound’s interaction with Ampk affects various biochemical pathways. Ampk is a key regulator of multiple metabolic pathways, including glucose and lipid metabolism . Therefore, modulation of Ampk activity can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on Ampk activity and the subsequent regulation of metabolic pathways . For instance, increasing Ampk activity has been associated with improved insulin sensitivity .

Propiedades

IUPAC Name |

2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFXQNABVOHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-](/img/structure/B3324778.png)

![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)

![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)